molecular formula C19H18F3N3O2 B2798801 1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946352-03-0

1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2798801
CAS No.: 946352-03-0
M. Wt: 377.367
InChI Key: LJACBOOVVJXEOT-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a fluorobenzyl group, and a pyrrolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and fluorobenzyl components. These components are then reacted under specific conditions to form the pyrrolidinone ring. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group and fluorobenzyl group may play crucial roles in binding to receptors or enzymes, leading to biological responses. The pyrrolidinone ring may contribute to the compound's stability and reactivity.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone

  • 1-(4-Fluorobenzyl)pyrrolidin-2-one

  • 3-(4-Fluorobenzyl)pyrrolidin-2-one

Uniqueness: This compound is unique due to its combination of difluorophenyl and fluorobenzyl groups attached to a pyrrolidinone ring, which distinguishes it from other similar compounds. Its specific structure may confer unique chemical and biological properties, making it a valuable subject for further research.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-14-6-4-12(5-7-14)10-25-11-13(8-17(25)26)9-23-19(27)24-18-15(21)2-1-3-16(18)22/h1-7,13H,8-11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJACBOOVVJXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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